

Comparative Guide: Crystal Structure & Solid-State Analysis of Halogenated 2-Methylquinazolines

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Compound of Interest

Compound Name: 8-Bromo-2-methylquinazoline

Cat. No.: B11884101

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Executive Summary

Objective: To provide a structural analysis of halogenated 2-methylquinazolines, focusing on the impact of halogen substitution (Cl, Br, I) on crystal packing, intermolecular interactions, and physicochemical properties relevant to drug development.

Target Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists.

Core Insight: While the 2-methylquinazoline scaffold is a privileged structure in kinase inhibitors (e.g., EGFR inhibitors), its solid-state behavior is governed by a competition between

- stacking and halogen bonding (

-hole interactions). This guide synthesizes known structural data to predict and validate packing motifs in novel halogenated derivatives.

Structural Landscape & Data Comparison

Comparative Lattice Architectures

The following table aggregates crystallographic data from known 4-substituted and 2-methylated quinazoline analogs. Note that while simple 4-halo-2-methylquinazolines are often liquid or low-melting solids, their structural motifs are inferred from stable crystalline analogs.

Compound Class	Substituent (R)	Space Group	Packing Motif	Key Interaction	Ref
4-Alkoxy	4-Methoxy	(Monoclinic)	Herringbone	- (Centroid dist: 3.51 Å)	[1]
4-Thio	4-SMe-2-Phenyl	(Monoclinic)	Planar Sheets	Inverted -stacking (3.71 Å)	[2]
Thione	2-Me-4-Thione (Cl-deriv)	(Triclinic)	Zig-Zag Chains	Halogen Bond (S...Cl, 3.48 Å)	[3]
Salt Form	2-Me-4-Oxo (HCl salt)	(Orthorhombic)	Layered (001)	N—H...Cl Charge Assisted HB	[4]

The Halogen Bond Advantage

In drug design, replacing a hydrogen or a methyl group with a halogen (Cl, Br, I) introduces a region of positive electrostatic potential (the

-hole) on the extension of the C-X bond.

- Mechanism: The

-hole interacts with nucleophiles (Lewis bases like carbonyl oxygens or ring nitrogens).

- Validation in Quinazolines: In 2-methylquinazoline-4-thione derivatives, a strict Type II Halogen Bond (

) is observed between the Sulfur atom and the ortho-Chloro substituent [3]. This restricts conformational freedom, potentially locking a bioactive conformation.

Experimental Protocols

Synthesis of 4-Chloro-2-methylquinazoline

Prerequisite for generating crystal candidates.

Reagents: 2-Methylquinazolin-4(3H)-one (1.0 eq),

(excess),

-Dimethylaniline (Cat.).

- Activation: Charge a dry round-bottom flask with 2-methylquinazolin-4(3H)-one.
- Chlorination: Add

dropwise at 0°C under

atmosphere. Add catalytic dimethylaniline.
- Reflux: Heat to 105°C for 3-4 hours. Monitor via TLC (30% EtOAc/Hexane).
- Workup: Quench carefully into crushed ice/ammonia (

). Extract with DCM.[1]
- Purification: Recrystallize from Hexane/EtOAc to obtain white needles suitable for X-ray.

Crystallization Strategy for Halogenated Analogs

Halogenated quinazolines often suffer from twinning or disorder. Use this Self-Validating Protocol to ensure diffraction-quality crystals.

Method A: Slow Evaporation (Primary)

- Solvent: Ethanol/Acetone (1:1).
- Concentration: 15 mg/mL.
- Condition: 4°C (Fridge) in a semi-sealed vial (parafilm with 1 pinhole).

- Target: Block-like crystals (minimizes needle axis disorder).

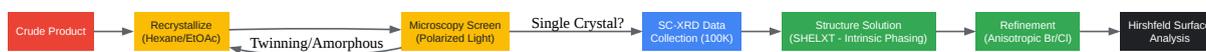
Method B: Vapor Diffusion (Secondary)

- Inner Vial: 20 mg compound in 1 mL THF.
- Outer Reservoir: 5 mL Pentane.
- Mechanism: Pentane slowly diffuses into THF, lowering solubility gently.
- Outcome: High-quality prisms suitable for resolving halogen occupancy.

Visual Analysis Workflows

Crystallography & Analysis Pipeline

This diagram outlines the decision logic for solving these specific structures, accounting for heavy atom effects (Br/I).

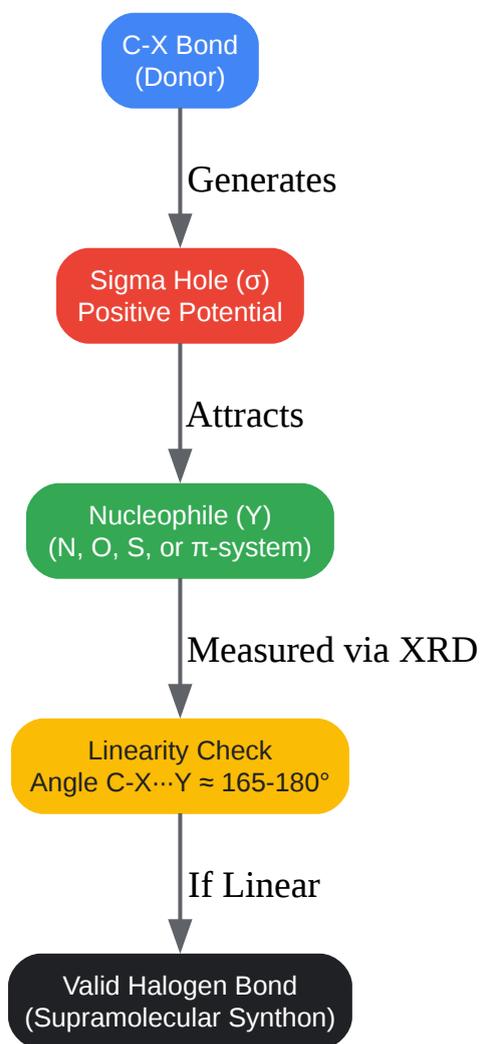


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Figure 1: Workflow for obtaining and validating crystal structures of halogenated heterocycles.

Halogen Bonding Interaction Logic

Understanding the geometry is critical for distinguishing a true halogen bond from a generic van der Waals contact.



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Figure 2: Geometric criteria for validating halogen bonds in quinazoline crystal lattices.

References

- Crystal structure of 4-methoxyquinazoline. Source: PMC - NIH. URL:[[Link](#)]
- Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Source: PMC - NIH. URL:[[Link](#)]
- Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. Source: NIH / PubMed. URL:[[Link](#)]
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Sources

- 1. [Quinazolines \[a\]-Annulated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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